2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile
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Overview
Description
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile is an organic compound with the molecular formula C18H18O2S. This compound is characterized by the presence of sulfanediyl and phenylene groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile typically involves the reaction of 4-methyl-2,1-phenylene with sulfanediyl bis(oxy) groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenylene groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenylene derivatives.
Scientific Research Applications
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent bonding, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid
- 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diethanol
- 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}dibenzene
Uniqueness
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile is unique due to its specific combination of sulfanediyl and phenylene groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
Properties
CAS No. |
875935-91-4 |
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Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-[2-(cyanomethoxy)-5-methylphenyl]sulfanyl-4-methylphenoxy]acetonitrile |
InChI |
InChI=1S/C18H16N2O2S/c1-13-3-5-15(21-9-7-19)17(11-13)23-18-12-14(2)4-6-16(18)22-10-8-20/h3-6,11-12H,9-10H2,1-2H3 |
InChI Key |
VTTKXIFAGQQBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#N)SC2=C(C=CC(=C2)C)OCC#N |
Origin of Product |
United States |
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